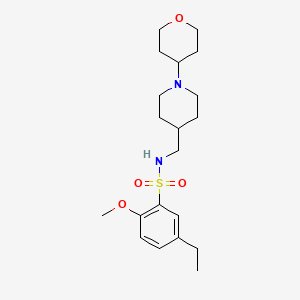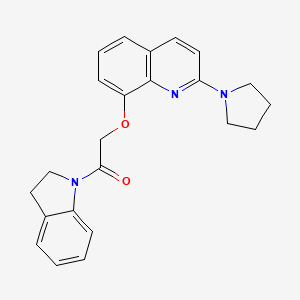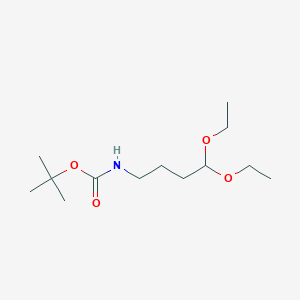
5-ethyl-2-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-ethyl-2-methoxy-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups, including an ethyl group, a methoxy group, a sulfonamide group, and a tetrahydropyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The tetrahydro-2H-pyran-4-yl group, for example, is a six-membered ring with one oxygen atom .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the carbonyl group in the tetrahydro-2H-pyran-4-yl moiety could react with Wittig reagents to form various substituted alkene compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, tetrahydropyran has a molecular weight of 86.1323 and a gas phase heat capacity of 99.82 J/mol*K at 300K .
Aplicaciones Científicas De Investigación
Cognitive Enhancing Properties
SB-399885, a compound structurally related to benzenesulfonamides, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. In preclinical models, SB-399885 demonstrated the ability to reverse scopolamine-induced deficits in a rat novel object recognition paradigm and age-dependent deficits in water maze spatial learning in aged rats. These findings suggest potential therapeutic utility for cognitive deficits in disorders such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial Activity
Arylazopyrazole pyrimidone clubbed heterocyclic compounds, containing benzenesulfonamide structures, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. This research demonstrates the potential of benzenesulfonamide derivatives as effective antimicrobial agents (Sarvaiya et al., 2019).
Photodynamic Therapy for Cancer
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their use in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for treating cancer (Pişkin et al., 2020).
Synthesis and Bioactivity Studies
Synthesis and bioactivity studies on new benzenesulfonamide derivatives have shown potential anticancer activities. These compounds have been tested for their cytotoxicity against cancer cell lines, revealing some derivatives as potent inhibitors. Such research underscores the therapeutic potential of benzenesulfonamide derivatives in cancer treatment (Gul et al., 2016).
Propiedades
IUPAC Name |
5-ethyl-2-methoxy-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-3-16-4-5-19(25-2)20(14-16)27(23,24)21-15-17-6-10-22(11-7-17)18-8-12-26-13-9-18/h4-5,14,17-18,21H,3,6-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNXVOMKBBVTJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2432878.png)
![4-[2-[5-(Diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid](/img/structure/B2432879.png)
![5-(Hydroxymethyl)-8-methyl-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)pyrano[2,3-c]pyridin-2-one](/img/structure/B2432882.png)
![(4R)-4-Azido-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]](/img/structure/B2432883.png)

![1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2432886.png)



![2-tert-Butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2432894.png)

![N-[(3-Bromophenyl)methyl]-N-(oxan-4-YL)but-2-ynamide](/img/structure/B2432896.png)
![2-[1-(4-methylbenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2432897.png)
![5-(2-methoxyethyl)-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432899.png)